3-(2-Fluoro-2-methylpropyl)azetidine
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Overview
Description
3-(2-Fluoro-2-methylpropyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Fluoro-2-methylpropyl)azetidine, can be achieved through several methods. This method is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent reactivity of the intermediates .
Another method involves the anionic ring-opening polymerization of activated aziridines, which can be used to produce azetidines with various structures . This method allows for precise control over the polymerization process, resulting in well-defined products .
Industrial Production Methods
Industrial production of azetidines often involves optimizing the synthetic routes mentioned above to achieve higher yields and scalability. The choice of method depends on the desired application and the specific properties required for the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-2-methylpropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
3-(2-Fluoro-2-methylpropyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-2-methylpropyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in applications such as polymerization and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness
3-(2-Fluoro-2-methylpropyl)azetidine is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical properties. The combination of ring strain and functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
3-(2-fluoro-2-methylpropyl)azetidine |
InChI |
InChI=1S/C7H14FN/c1-7(2,8)3-6-4-9-5-6/h6,9H,3-5H2,1-2H3 |
InChI Key |
ITLJOGGJQXYCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CNC1)F |
Origin of Product |
United States |
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